4-Bromo-6-methyl-1H-indazole
Description
Overview of Indazole Heterocycles in Contemporary Organic Chemistry
Indazole, a bicyclic aromatic heterocycle, consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. samipubco.comnih.gov This arrangement, first described by Emil Fischer, results in a 10-π electron aromatic system that is a structural isostere of the naturally abundant indole (B1671886) scaffold. nih.govresearchgate.net Indazoles exist in two primary tautomeric forms, 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form. nih.govnih.gov The indazole nucleus combines the stability of an aromatic system with the versatile reactivity of a heterocycle containing two adjacent nitrogen atoms. samipubco.com This unique structure makes indazole and its derivatives essential building blocks and versatile precursors for synthesizing a wide array of more complex heterocyclic systems in modern organic chemistry. researchgate.netnih.gov The development of new and efficient methods for the synthesis and functionalization of the indazole core is an active area of research, driven by the scaffold's utility in various chemical fields. nih.govingentaconnect.com
The Indazole Scaffold as a Privileged Structure in Medicinal Chemistry and Drug Discovery
In medicinal chemistry, the indazole scaffold is recognized as a "privileged structure," a molecular framework capable of binding to multiple, diverse biological targets. samipubco.comresearchgate.net This versatility has made indazole-containing compounds a major focus of drug discovery and development. samipubco.comnih.gov The planar geometry of the indazole ring allows it to fit into the binding pockets of numerous proteins, while its nitrogen atoms can act as hydrogen bond donors and acceptors, enhancing binding affinity and selectivity. samipubco.com
The broad spectrum of pharmacological activities associated with indazole derivatives is extensive, including anti-inflammatory, antimicrobial, anti-HIV, antiarrhythmic, and potent anticancer properties. nih.govresearchgate.netnih.govnih.gov The therapeutic relevance of this scaffold is underscored by the number of indazole-containing drugs that have reached the market. Notable examples include:
Niraparib: An orally active poly (ADP-ribose) polymerase (PARP) inhibitor used for the treatment of certain types of ovarian, fallopian tube, and peritoneal cancer. nih.gov
Pazopanib: A multi-targeted tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and soft tissue sarcoma. nih.govrsc.org
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties. wikipedia.org
Granisetron: A serotonin (B10506) 5-HT3 receptor antagonist used as an antiemetic to treat nausea and vomiting following chemotherapy and radiotherapy. nih.gov
The proven success of these drugs highlights the indazole core's value as a pharmacophore, stimulating continued research into novel derivatives with improved therapeutic profiles. samipubco.comresearchgate.net
Rationale for Research on Substituted Indazoles, with a Focus on Halogenation
The wide-ranging biological activities of the indazole scaffold can be precisely tuned by introducing various substituents at different positions on the bicyclic ring. nih.gov This process of functionalization is a cornerstone of structure-activity relationship (SAR) studies, which aim to optimize a compound's potency, selectivity, and pharmacokinetic properties. samipubco.com
Among the various synthetic modifications, halogenation—the introduction of halogen atoms such as chlorine, bromine, or iodine—is a particularly important strategy. chim.it Halogen atoms can significantly alter the electronic and steric properties of the indazole ring, which can directly enhance binding affinity to biological targets through mechanisms like halogen bonding. Furthermore, halogenated indazoles, especially bromo and iodo derivatives, are highly valuable synthetic intermediates. rsc.orgchim.itnih.gov The carbon-halogen bond serves as a versatile chemical "handle" for a variety of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira couplings). nih.gov These reactions allow for the straightforward introduction of a wide array of other functional groups, enabling the rapid generation of diverse libraries of compounds for biological screening. samipubco.com The development of efficient, regioselective, and environmentally friendly halogenation methods for indazoles is therefore a key focus in synthetic chemistry. rsc.orgnih.govrsc.org
Contextualization of 4-Bromo-6-methyl-1H-indazole within the Broader Indazole Chemical Space
This compound is a specific derivative within the vast chemical space of substituted indazoles. researchgate.net Its structure is defined by the foundational 1H-indazole core, modified with two key substituents: a bromine atom at the C4-position and a methyl group at the C6-position of the benzene ring.
| Property | Data |
| Molecular Formula | C₈H₇BrN₂ |
| Molecular Weight | 211.06 g/mol |
| CAS Number | 885521-94-8 |
| Structure | A 1H-indazole ring substituted with a bromine atom at position 4 and a methyl group at position 6. |
| InChIKey | WVLOLHQWIPXVBQ-UHFFFAOYSA-N |
The specific substitution pattern of this compound places it at a strategic intersection of synthetic utility and potential biological relevance.
The 4-Bromo Substituent: As discussed, the bromine atom is a key functional group for synthetic chemists. nih.gov Its presence at the C4-position makes this compound a valuable building block for creating more complex molecules. Through cross-coupling reactions, the bromine can be replaced with various aryl, alkyl, or other functional groups, allowing for systematic exploration of the chemical space around this core structure.
The 6-Methyl Substituent: The methyl group at the C6-position can influence the compound's physical and biological properties. It can affect solubility, lipophilicity, and metabolic stability. Furthermore, the methyl group can make specific steric or hydrophobic interactions within a protein's binding pocket, potentially influencing the compound's biological activity and selectivity.
In the broader context of indazole chemistry, this compound represents a rationally designed intermediate. It is one of countless variations that chemists can synthesize to systematically probe the structure-activity relationships of the indazole scaffold. researchgate.net Its design allows for further diversification at the C4-position while providing a specific substitution pattern on the benzene ring that may prove advantageous for a particular biological target.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-6-methyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-7(9)6-4-10-11-8(6)3-5/h2-4H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVLOLHQWIPXVBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=NN2)C(=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646496 | |
| Record name | 4-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885521-94-8 | |
| Record name | 4-Bromo-6-methyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646496 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Medicinal Chemistry and Pharmacological Investigations of 4 Bromo 6 Methyl 1h Indazole and Its Derivatives
Indazole Derivatives as Promising Bioactive Compounds
The indazole nucleus, a bicyclic system composed of a benzene (B151609) ring fused to a pyrazole (B372694) ring, is a prominent scaffold in medicinal chemistry. frontiersin.org Synthetic compounds featuring this particular structure exhibit a wide array of pharmacological activities. frontiersin.org Indazole derivatives have been the subject of extensive research as bioactive compounds, demonstrating potential applications as anti-inflammatory, anti-arrhythmic, anti-tumor, antifungal, antibacterial, and anti-HIV agents. frontiersin.org The versatility of the indazole core allows for diverse substitutions, leading to a broad spectrum of biological actions. frontiersin.org Commercially available drugs such as niraparib, an anticancer agent, and the anti-inflammatory drugs bendazac (B1667983) and benzydamine, all feature the 1H-indazole scaffold. frontiersin.org The thermodynamic stability of the 1H-indazole tautomer makes it the predominant form in these bioactive molecules. frontiersin.org
Evaluation of Biological Activities
The indazole scaffold is a key component in a number of commercially available anticancer drugs, including axitinib, linifanib, niraparib, and pazopanib. nih.gov These derivatives are utilized in the targeted treatment of various cancers, such as those affecting the lungs, breast, colon, and prostate. nih.gov
Indazole derivatives have been extensively investigated as inhibitors of various protein kinases, which are crucial regulators of cellular processes and are often dysregulated in cancer.
Fibroblast Growth Factor Receptors (FGFR): A series of 1H-indazole-based derivatives have been identified as inhibitors of FGFR kinases. frontiersin.org Biological evaluations have shown that these compounds can inhibit FGFR1-3 in the micromolar range, with one of the most active inhibitors displaying IC₅₀ values of 2.0 ± 0.4 µM, 0.8 ± 0.3 µM, and 4.5 ± 1.6 µM for FGFR1, FGFR2, and FGFR3, respectively. frontiersin.org Another study identified an indazole derivative that inhibits FGFR1 with an IC₅₀ value of 100 nM. rsc.org
Indoleamine 2,3-dioxygenase 1 (IDO1): The 1H-indazole scaffold has been identified as a novel key pharmacophore for potent IDO1 inhibitory activity. nih.gov Structure-activity relationship (SAR) studies have indicated that substituent groups at both the 4-position and 6-position of the 1H-indazole ring play a crucial role in IDO1 inhibition. nih.govnih.gov One derivative, 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol, exhibited an IDO1 inhibitory activity with an IC₅₀ value of 5.3 μM. nih.gov Further research on 3-substituted 1H-indazoles led to the discovery of compounds with even more potent inhibitory activity, with IC₅₀ values of 720 nM and 770 nM. frontiersin.org
Pim Kinases: Novel 3-(pyrazin-2-yl)-1H-indazoles have been discovered as potent pan-Pim kinase inhibitors. nih.govwikipedia.org Additionally, a series of pyrrolo[2,3-g]indazole derivatives have been synthesized and shown to have sub-micromolar inhibitory potencies against Pim-1 and Pim-3. unifi.it
Aurora Kinases: Indazole derivatives have been identified as potent inhibitors of Aurora kinases. nih.govnih.gov Through in silico fragment-based and knowledge-based drug design, novel indazole derivatives have been developed that show selectivity for different Aurora kinase isoforms. nih.govnih.gov For instance, certain compounds have been identified as dual Aurora A and B inhibitors, while others are selective for either Aurora A or Aurora B. nih.gov
Bcr-Abl: The indazole derivative CHMFL-ABL-121, a type-II inhibitor derived from axitinib, has demonstrated a potent IC₅₀ value of 0.2 nM against the T315I mutant of BCR-ABL. researchgate.net Furthermore, a diarylamide 3-aminoindazole, AKE-72, has been reported as a potent pan-BCR-ABL inhibitor, including the imatinib-resistant T315I mutant, with IC₅₀ values of < 0.5 nM against BCR-ABLWT and 9 nM against BCR-ABLT315I. rsc.org
Anaplastic Lymphoma Kinase (ALK): Novel 3-aminoindazole derivatives have been developed as inhibitors of anaplastic lymphoma kinase (ALK). frontiersin.org One such compound, entrectinib, demonstrated high activity against ALK with an IC₅₀ value of 12 nM. frontiersin.org
Table 1: Inhibition of Various Kinases by Indazole Derivatives
| Kinase Target | Indazole Derivative Type | IC₅₀ Values |
|---|---|---|
| FGFR1 | 1H-indazole-based derivative | 2.0 ± 0.4 µM |
| FGFR2 | 1H-indazole-based derivative | 0.8 ± 0.3 µM |
| FGFR3 | 1H-indazole-based derivative | 4.5 ± 1.6 µM |
| IDO1 | 4-(((6-bromo-1H-indazol-4-yl)amino)methyl)phenol | 5.3 µM |
| IDO1 | 3-substituted 1H-indazoles | 720 nM, 770 nM |
| Bcr-Abl (T315I mutant) | CHMFL-ABL-121 | 0.2 nM |
| Bcr-Abl (WT) | AKE-72 | < 0.5 nM |
| Bcr-Abl (T315I mutant) | AKE-72 | 9 nM |
| ALK | Entrectinib (3-aminoindazole derivative) | 12 nM |
Hypoxia-Inducible Factor-1 (HIF-1): Indazole derivatives have been identified as potent inhibitors of Hypoxia-Inducible Factor-1 (HIF-1), a key transcription factor in the cellular response to hypoxia that plays a critical role in tumor metastasis. researchgate.net A series of 3-aryl-5-indazole-1,2,4-oxadiazole derivatives were found to inhibit HIF-1 transcription, with the most promising compounds having IC₅₀ values of 0.62 and 0.55 μM in vitro. researchgate.net These compounds were also shown to decrease the expression of HIF-1α and Vascular Endothelial Growth Factor (VEGF). researchgate.net Another study on 3-amino-1H-indazole derivatives demonstrated a reduction in the mRNA expression levels of HIF-1α in HGC-27 cells. nih.gov
Carbonic Anhydrase (CA): Indazole molecules have been shown to reduce the activity of human carbonic anhydrase I and II isoenzymes. nih.gov Studies have determined that these indazole molecules exhibit Kᵢ constants ranging from 0.383 ± 0.021 to 2.317 ± 0.644 mM against CA-I and 0.409 ± 0.083 to 3.030 ± 0.711 mM against CA-II. nih.gov It was noted that bromine- and chlorine-bonded indazoles had more potent inhibitory effects on these carbonic anhydrase isoenzymes. nih.gov
The anti-proliferative potential of indazole derivatives has been evaluated against various human cancer cell lines.
A novel series of 3-(pyrrolopyridin-2-yl)indazole derivatives demonstrated potent activity against the HL60 (human leukemia) cell line, with IC₅₀ values ranging from single-digit nanomolar to micromolar levels. nih.gov One of the most potent inhibitors from this series exhibited an IC₅₀ value of 8.3 nM against HL60 cells. nih.gov The same compound also showed significant activity against the HCT116 (human colorectal carcinoma) cell line with an IC₅₀ of 1.3 nM. nih.gov
Another study involving 3-(pyrrolopyridin-2-yl)indazole derivatives reported that urea (B33335) derivatives within this class showed remarkable activities against both HL60 and HCT116 cell lines, with IC₅₀ values ranging from 0.0083 to 1.43 μM. nih.gov
Table 2: Anti-Proliferative Activity of Indazole Derivatives on Cancer Cell Lines
| Cancer Cell Line | Indazole Derivative Type | IC₅₀ Values |
|---|---|---|
| HL60 | 3-(pyrrolopyridin-2-yl)indazole | 8.3 nM |
| HCT116 | 3-(pyrrolopyridin-2-yl)indazole | 1.3 nM |
| HL60 | 3-(pyrrolopyridin-2-yl)indazole (urea derivative) | 0.0083 - 1.43 µM |
| HCT116 | 3-(pyrrolopyridin-2-yl)indazole (urea derivative) | 0.0083 - 1.43 µM |
Indazole derivatives are recognized for their anti-inflammatory properties. nih.govnih.gov In fact, two commercially available anti-inflammatory drugs, Bendazac and Benzydamine, are built upon the 1H-indazole scaffold. nih.gov The structural framework of indazole serves as a valuable template for the development of new anti-inflammatory agents.
Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)
The indazole scaffold has been a subject of interest in the development of new antimicrobial agents. Derivatives of 4-bromo-1H-indazole, in particular, have been synthesized and evaluated for their potential antibacterial properties.
Antibacterial Activity:
A series of novel 4-bromo-1H-indazole derivatives have been designed and synthesized as potential inhibitors of the filamentous temperature-sensitive protein Z (FtsZ). nih.gov FtsZ is a crucial protein involved in bacterial cell division, making it an attractive target for new antibiotics. These derivatives demonstrated notable in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria. nih.gov
The research indicated that this series of compounds exhibited better antibacterial activity against Staphylococcus epidermidis and penicillin-susceptible Streptococcus pyogenes compared to other tested strains. nih.gov Some of the synthesized compounds also showed moderate inhibition of cell division against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. nih.gov
Table 1: Antibacterial Activity of Selected 4-Bromo-1H-indazole Derivatives
| Compound | Target Organism | Activity |
|---|---|---|
| Derivative 9 | S. pyogenes PS | MIC of 4 µg/mL |
| Derivative 12 | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide (B147233) (3-MBA) |
| Derivative 18 | Penicillin-resistant S. aureus | 256-fold more potent than 3-methoxybenzamide (3-MBA) |
| Derivative 18 | S. aureus ATCC29213 | 64-fold better activity than 3-MBA |
MIC: Minimum Inhibitory Concentration
Antiviral Activity:
While specific studies on the antiviral efficacy of 4-Bromo-6-methyl-1H-indazole are limited, the broader class of indazole-containing compounds has shown promise in antiviral research. For instance, a novel class of indazole-containing compounds was designed to target the PA-PB1 interface of the influenza polymerase, an attractive site for antiviral drug design. nih.gov Several of these compounds exhibited potent anti-influenza activity against both influenza A and B viruses, with the most potent compounds having EC50 values in the low micromolar to nanomolar range. nih.gov
Antiprotozoal Activity (e.g., against Leishmania amazonensis)
Indazole derivatives have been investigated for their potential against various protozoan parasites. Studies have shown that certain indazole derivatives exhibit in vitro activity against Leishmania amazonensis, the causative agent of leishmaniasis. acs.org Research in this area has been driven by the urgent need for new, effective, and less toxic treatments for this neglected tropical disease. acs.org
While direct studies on this compound are not extensively documented, the activity of related indazole compounds suggests a potential avenue for exploration. For example, a series of 2-benzyl-5-nitroindazolin-3-one derivatives were tested against L. amazonensis, with some compounds showing significant inhibitory concentrations and high selectivity indexes. acs.org The structural modifications on the indazole core were found to play a key role in their antileishmanial activity. acs.org
Cardioprotective Effects and Applications in Cardiovascular Diseases
Indazole derivatives have emerged as a promising class of compounds in the field of cardiovascular medicine. nih.gov Various derivatives have been explored for their potential therapeutic applications in conditions such as arrhythmia, ischemia-reperfusion injury, thrombosis, and hypertension. nih.gov
One of the key mechanisms through which indazole derivatives may exert their cardioprotective effects is through the inhibition of p38α mitogen-activated protein kinase (MAPK14). The p38α kinase is a central signaling molecule involved in inflammatory responses and cellular stress, and its inhibition is a therapeutic target in various diseases, including cardiovascular disorders. A notable example is the p38α-selective kinase inhibitor ARRY-371797, an indazole derivative that has been investigated in clinical trials for LMNA-related dilated cardiomyopathy. nih.gov
Certain indazole derivatives have shown potential in managing circulatory disorders. YC-1, another indazole derivative, has been identified as an activator of soluble guanylyl cyclase, a key signaling molecule in the cardiovascular system. nih.gov This activity makes it a candidate for therapeutic use in circulatory disorders, as well as for inhibiting platelet aggregation and vascular contraction. nih.gov
Analgesic and Anti-depressant Activities
The therapeutic potential of the indazole scaffold extends to the central nervous system. Research has been conducted on 4-substituted 1-methyl-1H-indazoles for their analgesic and anti-inflammatory properties. nih.gov
A study on various 4-substituted 1-methyl-1H-indazoles, including acetic acid, propanoic acid, and various amide and ester derivatives, revealed weak to moderate analgesic and anti-inflammatory activities in animal models. nih.gov Some of these compounds also exhibited moderate platelet antiaggregating effects in vitro. nih.gov While these findings are not specific to this compound, they highlight the potential of the substituted indazole core in the development of new analgesic agents.
Mechanisms of Action and Target Identification
The diverse pharmacological activities of 4-bromo-1H-indazole derivatives are attributed to their ability to interact with various biological targets. In the context of their antibacterial effects, a key mechanism of action is the inhibition of the FtsZ protein. nih.gov FtsZ is essential for the formation of the Z-ring, which is a critical step in bacterial cell division. By inhibiting FtsZ, these compounds disrupt the division process, leading to bacterial cell death. nih.gov
In the realm of cardiovascular diseases, the mechanism of action for some indazole derivatives involves the inhibition of key signaling kinases. For instance, the cardioprotective effects of certain indazoles are linked to the selective inhibition of p38α (MAPK14) kinase. nih.gov Other indazole derivatives, such as YC-1, act by activating soluble guanylyl cyclase, which plays a crucial role in vasodilation and the inhibition of platelet aggregation. nih.gov
The study of the reaction mechanism of 1H-indazoles with other molecules, such as the addition mechanism to formaldehyde, provides insights into their chemical reactivity and the formation of various derivatives. acs.orgnih.gov This fundamental understanding is crucial for the design and synthesis of new indazole-based compounds with specific biological targets and improved pharmacological profiles.
Enzyme Inhibition Studies (e.g., Cytochrome P450 Enzymes)
Derivatives of the indazole scaffold have been extensively studied as inhibitors of various enzymes implicated in disease pathogenesis. While specific studies focusing solely on this compound are limited, research on closely related analogs provides significant insights into its potential as an enzyme inhibitor.
For instance, a series of 3-substituted 1H-indazoles were investigated for their ability to inhibit the IDO1 enzyme. nih.gov Structure-activity relationship (SAR) studies from this research highlighted that the presence of the 1H-indazole ring was crucial for inhibitory activity. nih.gov Another study on novel 1H-indazole derivatives demonstrated that substitutions at both the 4- and 6-positions of the indazole ring played a critical role in IDO1 inhibition.
In the context of cancer therapy, indazole derivatives have been developed as kinase inhibitors. Research into N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent inhibitors of Polo-like kinase 4 (PLK4), a key regulator of cell division, revealed the importance of halogen substituents. A derivative featuring a bromine atom substitution demonstrated excellent inhibitory activity, suggesting that the bromo-substituted indazole core is a promising pharmacophore for targeting such enzymes.
Furthermore, a common challenge in drug development is minimizing the inhibition of Cytochrome P450 (CYP450) enzymes to avoid adverse drug-drug interactions. The indazole scaffold itself can be liable for CYP450 inhibition. However, studies on related heterocyclic compounds have shown that structural modifications can significantly reduce this liability, a key consideration in the design of indazole-based drugs.
Interaction with Biological Receptors (e.g., G-protein Coupled Receptors, 5-HT3 Receptor Antagonism)
G-protein coupled receptors (GPCRs) represent one of the largest families of drug targets. nih.gov Indazole derivatives have been explored for their potential to modulate GPCR signaling. While direct studies on this compound are not extensively documented in this context, the versatility of the indazole scaffold makes it a candidate for designing ligands that target various GPCRs. nih.gov
A more defined area of investigation for indazole derivatives is their interaction with the 5-hydroxytryptamine type 3 (5-HT3) receptor, a ligand-gated ion channel. nih.gov Antagonists of the 5-HT3 receptor are primarily used as antiemetics to combat nausea and vomiting, particularly that induced by chemotherapy. Alterations of the aromatic nucleus of precursor molecules have led to the identification of indazoles as potent 5-HT3 receptor antagonists. These derivatives are often devoid of the dopamine (B1211576) receptor antagonist properties seen in earlier drugs, leading to a more selective pharmacological profile.
Impact on Signal Transduction Pathways
The therapeutic effects of indazole derivatives often stem from their ability to modulate specific signal transduction pathways. In the context of oncology, 6-bromo-1H-indazole derivatives have shown potent anticancer activity, which is attributed to the inhibition of key cellular pathways that control cell cycle progression and apoptosis (programmed cell death). researchgate.net The development of 3-methyl-1H-indazole derivatives as inhibitors of Bromodomain-containing Protein 4 (BRD4) further illustrates this point. nih.gov BRD4 is an epigenetic reader that promotes the expression of oncogenes like c-Myc; its inhibition by these indazole compounds leads to the suppression of downstream cancer-promoting signals. nih.gov
Structure-Activity Relationship (SAR) Studies for this compound and its Analogs
The biological activity of indazole derivatives is highly dependent on the nature and position of substituents on the indazole ring. SAR studies are crucial for understanding how these modifications influence potency, selectivity, and pharmacokinetic properties.
Influence of Substituent Position and Nature on Biological Activity
The specific substitution pattern of this compound is critical to its chemical reactivity and biological activity.
Bromine at Position 4: The bromine atom is an electron-withdrawing group that can serve as a hydrogen bond acceptor, potentially forming key interactions within a protein's binding site. It also provides a reactive "handle" for further chemical modifications, such as Suzuki or Heck cross-coupling reactions, allowing for the synthesis of more complex analogs. ias.ac.in In studies of PLK4 inhibitors, a bromine atom substitution on a connected phenyl ring resulted in excellent activity.
Methyl Group at Position 6: The addition of a methyl group can significantly impact a molecule's properties. It can enhance potency, influence selectivity by providing steric hindrance that favors binding to a specific target, and block sites susceptible to metabolic oxidation, thereby increasing the drug's half-life.
Research on IDO1 inhibitors has explicitly shown that substituent groups at both the 4- and 6-positions of the 1H-indazole scaffold play a crucial role in the molecule's inhibitory activity. Similarly, SAR studies on anticancer indazoles that inhibit BRD4 have explored various substitutions on the indazole core to optimize binding and cellular activity. nih.gov
Table 1: Influence of Substituents on Indazole Activity
| Substituent | Position | General Effect on Biological Activity | Reference |
| Bromine | 4 | Can act as a hydrogen bond acceptor; provides a reactive site for further synthesis. | |
| Methyl | 6 | Can enhance potency, influence selectivity, and block metabolic degradation. | |
| Various | 4 and 6 | Substitutions at both positions are crucial for IDO1 enzyme inhibition. |
Optimization of Drug-like Properties
A key aspect of medicinal chemistry is the optimization of a lead compound to improve its drug-like properties, including its ADME (absorption, distribution, metabolism, and excretion) profile. For indazole derivatives, this involves strategies to enhance metabolic stability and reduce potential toxicities.
Methylation at a site that is susceptible to metabolic oxidation is a known strategy to increase a drug's half-life in the body. The methyl group at the 6-position of this compound could serve this purpose. Furthermore, locking the indazole into a specific tautomeric form by methylating one of the nitrogen atoms (N1 or N2) can be crucial for achieving consistent biological activity. The study of various molecular properties such as lipophilicity (clogP), solubility, and the number of hydrogen bond donors and acceptors are critical in predicting the drug-likeness of synthesized indazole derivatives. ijcrt.org
Drug Design and Development Applications
The this compound scaffold and its close analogs are valuable starting points for drug design and development across several therapeutic areas. researchgate.netresearchgate.net The di-halogenated pattern of related compounds like 4-bromo-6-chloro-1H-indazole offers distinct advantages for constructing complex molecules, as the differential reactivity of the halogens allows for selective functionalization.
The established biological activities of bromo- and methyl-substituted indazoles position them as promising candidates for:
Anticancer Agents: Targeting enzymes such as kinases (e.g., PLK4) and epigenetic readers (e.g., BRD4), as well as inhibiting pathways like IDO1. nih.govnih.gov
Antiemetics: Acting as antagonists for the 5-HT3 receptor.
Antimicrobial Agents: Derivatives of 6-bromo-1H-indazole tethered to other heterocyclic systems, like 1,2,3-triazoles, have been synthesized and evaluated for their efficacy against various bacterial and fungal strains. researchgate.net
The synthetic accessibility and the potential for diverse functionalization make this compound a key intermediate in the creation of compound libraries for high-throughput screening and lead optimization in drug discovery programs. researchgate.net
Lead Compound Identification and Optimization
The process of identifying and optimizing a lead compound is a critical phase in drug discovery. A lead compound is a chemical entity that demonstrates a desired biological activity and serves as a starting point for the development of a drug candidate. The 1H-indazole-3-amine structure, for instance, has been identified as an effective hinge-binding fragment for tyrosine kinases, a key target in oncology. mdpi.com
While specific research on this compound as a lead compound is not extensively documented in publicly available literature, the broader class of indazole derivatives has been a fertile ground for lead discovery. For example, in the development of kinase inhibitors, systematic optimization of the indazole scaffold is a common strategy. nih.gov The synthesis of various substituted indazole derivatives allows for the exploration of structure-activity relationships (SAR), which is crucial for enhancing potency and selectivity. rsc.org
A general approach to optimize a lead compound like this compound would involve:
Modification of substituents: The bromine and methyl groups can be replaced with other functional groups to probe their influence on target binding and pharmacokinetic properties.
Introduction of new functional groups: Adding substituents at other positions of the indazole ring can create new interactions with the biological target.
Bioisosteric replacement: The indazole core itself can be considered a bioisostere of other aromatic systems like indole (B1671886) or benzimidazole, offering opportunities for scaffold modification. pharmablock.com
A hypothetical optimization strategy for a this compound-based lead compound targeting a specific kinase could involve the synthesis of a library of analogs with variations at the N1 position and modifications of the bromo and methyl groups. The biological activity of these analogs would then be evaluated to establish a clear SAR.
Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery (FBDD) has emerged as a powerful approach for identifying novel lead compounds. ijddd.com This method involves screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once a fragment hit is identified, it can be optimized into a more potent lead compound through various strategies, such as fragment growing, linking, or merging. nih.gov
The indazole scaffold is considered a privileged fragment in FBDD due to its ability to form key interactions with various biological targets, particularly protein kinases. pharmablock.com Its structural features, including a hydrogen bond donor (NH group) and a hydrogen bond acceptor (N atom), allow it to mimic the interactions of endogenous ligands. pharmablock.com
A case study in FBDD involving aminoindazole fragments for the inhibition of phosphoinositide-dependent kinase-1 (PDK1) highlights the utility of this scaffold. Fragment screening led to the identification of an aminoindazole hit which was subsequently optimized into a potent and lead-like PDK1 inhibitor. nih.gov Similarly, an indazole-based fragment was identified as an AXL kinase inhibitor through a high-concentration biochemical screen and was rapidly optimized. researchgate.net
Given this precedent, this compound could serve as a valuable fragment in FBDD campaigns. Its relatively low molecular weight and the presence of the indazole core make it an attractive starting point for developing inhibitors against various targets. The bromine atom could also be exploited for specific interactions or as a handle for synthetic elaboration.
| FBDD Strategy | Description | Potential Application for this compound |
| Fragment Growing | A fragment hit is extended by adding chemical groups to improve its affinity and potency. | The bromine or methyl group could be used as an attachment point to grow the fragment into a larger, more potent molecule. |
| Fragment Linking | Two or more fragments that bind to adjacent sites on the target are linked together to create a high-affinity ligand. | If another fragment is found to bind near the this compound binding site, they could be linked to create a more potent inhibitor. |
| Fragment Merging | The structural features of two or more overlapping fragments are combined into a single molecule. | If other indazole-based fragments are identified, their key features could be merged with the this compound scaffold. |
Scaffold Hopping Exercises
Scaffold hopping is a medicinal chemistry strategy used to discover novel chemotypes by replacing the core structure (scaffold) of a known active compound with a different one, while retaining its biological activity. nih.gov This approach is valuable for generating new intellectual property, improving pharmacokinetic properties, and overcoming liabilities of the original scaffold. niper.gov.in
The indazole scaffold has proven to be a successful replacement for other heterocyclic systems in scaffold hopping exercises. A notable example is the hopping from an indole core to an indazole framework in the development of dual inhibitors of the anti-apoptotic proteins MCL-1 and BCL-2. nih.govrsc.org This strategy transformed MCL-1 selective inhibitors into dual-acting compounds, which could be beneficial in overcoming drug resistance. nih.gov
In the context of kinase inhibitors, scaffold hopping from an imidazopyridine to a 1,2,4-triazolopyridine has been shown to improve metabolic stability. niper.gov.in Given that the indazole scaffold is a common feature in many kinase inhibitors, it represents an attractive target for scaffold hopping. The specific substitution pattern of this compound could be a starting point for designing novel scaffolds that mimic its key interactions with a target protein while offering improved drug-like properties.
For instance, a known kinase inhibitor with a different heterocyclic core could be modified by replacing that core with the this compound scaffold. The resulting compound's activity would then be tested to validate the scaffold hop.
Indazole-Based Therapeutic Agents in Clinical Application and Trials
The therapeutic potential of the indazole scaffold is underscored by the number of drugs containing this moiety that are either approved for clinical use or are in clinical trials. researchgate.netnih.gov These agents span a range of therapeutic areas, with a significant number being developed as anticancer agents, particularly protein kinase inhibitors. nih.govrsc.org
Several FDA-approved drugs feature the indazole core, demonstrating its clinical viability. bldpharm.com These drugs target various kinases and receptors involved in cancer progression and other diseases.
| Drug Name | Target(s) | Therapeutic Application |
| Axitinib | VEGFR, PDGFR | Renal Cell Carcinoma |
| Pazopanib | VEGFR, PDGFR, c-Kit | Renal Cell Carcinoma, Soft Tissue Sarcoma |
| Entrectinib | TRK, ROS1, ALK | NTRK fusion-positive solid tumors, ROS1-positive non-small cell lung cancer |
| Niraparib | PARP | Ovarian, Fallopian Tube, and Peritoneal Cancer |
| Granisetron | 5-HT3 Receptor | Chemotherapy-induced nausea and vomiting |
| Bendazac | - | Anti-inflammatory (topical) |
| Benzydamine | - | Anti-inflammatory (topical) |
The clinical success of these indazole-containing drugs provides a strong rationale for the continued exploration of novel indazole derivatives, such as those based on the this compound scaffold, for the treatment of various diseases. The proven track record of this scaffold in producing clinically effective and safe drugs makes it a highly attractive starting point for new drug discovery programs.
Computational and Theoretical Studies on 4 Bromo 6 Methyl 1h Indazole
Molecular Modeling and Docking Studies to Predict Biological Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In drug discovery, this method is crucial for predicting the binding affinity and mode of action of a ligand with a protein target. For the indazole class of compounds, which are known for a wide range of biological activities including anti-cancer and anti-inflammatory properties, docking studies are instrumental. derpharmachemica.com
While no specific docking studies for 4-Bromo-6-methyl-1H-indazole have been reported, research on other substituted indazoles demonstrates the utility of this approach. For instance, studies on novel 3-carboxamide indazole derivatives identified potential anti-renal cancer agents by docking them against the relevant protein (PDB: 6FEW), with some derivatives showing high binding energies. rsc.org Similarly, other research on new indazole derivatives identified compounds with good binding affinities to the breast cancer aromatase enzyme, with key interactions involving active site residues like Arg115 and Met374. derpharmachemica.com
For this compound, a typical molecular docking workflow would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized for its geometry and energy.
Selection of a Protein Target: Based on the known biological activities of indazoles, a relevant protein target would be selected. For example, indazole derivatives have been identified as inhibitors of enzymes like Aurora kinase and Rho kinase (ROCK). nih.gov
Docking Simulation: Using software like AutoDock, the compound would be docked into the active site of the target protein. rsc.org
Analysis: The results would be analyzed to determine the binding energy (a measure of affinity) and the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
These studies help in understanding the structure-activity relationship (SAR) and in designing more potent and selective inhibitors based on the indazole scaffold.
Quantum Chemical Calculations (e.g., DFT, ab initio) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and ab initio calculations are used to determine electronic structure, molecular orbitals, and reactivity descriptors.
DFT studies have been performed on various indazole derivatives to elucidate their physicochemical properties. rsc.org These calculations typically use functionals like B3LYP with basis sets such as 6-311+G to optimize the molecular geometry and compute electronic properties. nih.gov Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity. rsc.org A smaller gap suggests higher reactivity.
For this compound, DFT calculations would provide insights into how the bromo and methyl substituents influence the electron distribution and reactivity of the indazole ring system.
Indazole derivatives can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, where the proton is located on the N1 or N2 atom of the pyrazole (B372694) ring, respectively. The relative stability of these tautomers is crucial as it can affect their biological activity and chemical properties.
Computational studies have consistently shown that for most NH-indazoles, the 1H-tautomer is more stable than the 2H-form. nih.govnih.gov For the parent indazole molecule, the 1H-tautomer is calculated to be more stable by approximately 15-17 kJ·mol⁻¹ in the gas phase and in aqueous solution. nih.gov This stability is often attributed to the lower aromaticity of the o-quinonoid structure of the 2H-tautomer. bldpharm.com
While specific calculations for this compound are not available, computational studies on 1,5,6,7-tetrahydro-4H-indazol-4-one derivatives using methods like AM1, HF/6-31G*, and B3LYP/6-31G** have been used to successfully predict the most stable tautomer, which agreed with experimental data. nih.govresearchgate.net These studies show that the relative energy of tautomers can be influenced by substitution patterns, although the energy differences can sometimes be very small. nih.gov It is highly probable that the 1H-tautomer of this compound is the more stable form, consistent with the general findings for this class of compounds.
Table 1: Illustrative Tautomer Energy Differences in Indazole Derivatives (General Examples) Note: This table presents data from related compounds to illustrate the concept, not specific data for this compound.
| Compound Class | Computational Method | Finding | Reference |
| Parent Indazole | MP2/6-31G | 1H-tautomer is ~15 kJ·mol⁻¹ more stable than 2H-tautomer. | nih.gov |
| Tetrahydro-indazol-4-ones | B3LYP/6-31G | Predicted the experimentally observed most stable tautomer. | nih.govresearchgate.net |
| 3-methyl-tetrahydro-indazol-4-one | HF/6-31G** | 2H-tautomer found to be slightly more stable than 1H by ~1.9 kJ·mol⁻¹. | nih.gov |
Non-covalent interactions, such as hydrogen bonds and π-π stacking, are critical in determining the crystal structure of molecules and their interactions with biological targets. In the solid state, indazole derivatives are known to form various hydrogen-bonded assemblies, including dimers, trimers, and tetramers. researchgate.net
For example, the crystal structure analysis of tert-butyl 3-amino-5-bromo-1H-indazole-1-carboxylate revealed the formation of inversion dimers linked by pairwise N-H···N hydrogen bonds. These dimers are further linked into a three-dimensional network by weak aromatic π-π stacking interactions (with a centroid-centroid separation of 3.7394 Å) and C-H···O and C-H···Br hydrogen bonds.
In the context of this compound, the N-H group of the pyrazole ring can act as a hydrogen bond donor, while the sp2-hybridized nitrogen atom can act as an acceptor. These interactions are fundamental to its binding with protein receptors, where the indazole core can form key hydrogen bonds with amino acid residues in the active site. The aromatic benzene (B151609) ring portion can participate in π-π stacking or hydrophobic interactions.
Prediction of Pharmacokinetic Properties
In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a vital part of modern drug discovery, helping to identify candidates with favorable pharmacokinetic profiles early in the process. While specific ADME predictions for this compound are not published, general methodologies can be described.
Computational tools and models are used to predict properties such as:
Oral Bioavailability: Often assessed using rules like Lipinski's Rule of Five, which considers molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors.
Plasma Protein Binding: The extent to which a drug binds to proteins in the blood.
Blood-Brain Barrier (BBB) Penetration: Predicts the likelihood of a compound crossing into the central nervous system.
Metabolism: Identifies potential sites of metabolism by cytochrome P450 enzymes.
A study on a series of 1H-indazole amide derivatives found a lead compound that possessed an optimal compromise of in vitro biochemical and pharmacokinetic properties, making it suitable for further development. nih.gov Such predictions are crucial for optimizing the indazole scaffold to improve its drug-like properties.
Conformational Analysis and Molecular Dynamics Simulations
Conformational analysis aims to identify the stable low-energy three-dimensional arrangements of a molecule, which is essential for understanding its interaction with a receptor. For a relatively rigid molecule like this compound, the primary conformational flexibility would involve the orientation of any substituents if they were larger and more flexible.
Molecular Dynamics (MD) simulations are a powerful tool used to study the dynamic behavior of a ligand-receptor complex over time. An MD simulation can provide detailed information on:
The stability of the ligand's binding pose within the protein's active site.
The flexibility of both the ligand and the protein upon binding.
The key intermolecular interactions that are maintained throughout the simulation.
The role of solvent molecules in the binding process.
While no MD simulations have been specifically reported for this compound, this technique is widely applied in the study of drug candidates. For an indazole-based inhibitor, MD simulations would be the next step after docking to validate the binding mode and assess the stability of the complex, providing a more dynamic and realistic picture of the molecular interactions.
Analytical and Spectroscopic Characterization in Research
Spectroscopic Methods for Structural Elucidation of 4-Bromo-6-methyl-1H-indazole and Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution and the solid state. It provides detailed information about the chemical environment of individual atoms.
¹H NMR Spectroscopy: This technique identifies the number and type of hydrogen atoms (protons) in a molecule. The chemical shift (δ) of a proton is influenced by its local electronic environment. For this compound, one would expect distinct signals for the aromatic protons, the N-H proton of the indazole ring, and the methyl group protons. The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling with neighboring protons, would help establish the substitution pattern on the aromatic ring.
¹³C NMR Spectroscopy: This method provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts would differentiate between the aromatic carbons, the methyl carbon, and the carbons of the pyrazole (B372694) ring fused to the benzene (B151609) ring.
Solid-State CPMAS NMR: Cross-Polarization Magic-Angle Spinning (CPMAS) is a solid-state NMR technique used to obtain high-resolution spectra of solid samples. It is particularly useful for studying polymorphism (the existence of different crystal structures) and for analyzing materials with low solubility. For this compound, solid-state NMR could reveal information about the molecular packing and intermolecular interactions in the crystalline state.
Interactive Data Table: Expected NMR Chemical Shifts for this compound
Note: The following table presents expected, illustrative chemical shift ranges based on the analysis of similar indazole structures, as specific experimental data for this compound is not widely published. Values are in ppm.
| Atom Type | Technique | Expected Chemical Shift (δ) Range | Notes |
| Methyl Protons (-CH₃) | ¹H NMR | 2.0 - 2.5 | A singlet, as there are no adjacent protons. |
| Aromatic Protons (Ar-H) | ¹H NMR | 7.0 - 8.0 | Two singlets or narrow doublets are expected for the H-5 and H-7 protons. |
| Indazole H-3 Proton | ¹H NMR | 8.0 - 8.5 | Typically a singlet, shifted downfield. |
| Indazole N-H Proton | ¹H NMR | 10.0 - 13.0 | A broad singlet, position can be solvent-dependent. |
| Methyl Carbon (-CH₃) | ¹³C NMR | 15 - 25 | |
| Aromatic & Indazole Carbons | ¹³C NMR | 100 - 145 | Eight distinct signals are expected for the eight carbon atoms in the bicyclic ring system. |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show characteristic absorption bands. Key absorptions would include N-H stretching from the indazole ring, C-H stretching from the aromatic ring and methyl group, C=C and C=N stretching within the aromatic and pyrazole rings, and a C-Br stretching vibration at a lower frequency.
Interactive Data Table: Characteristic IR Absorption Bands for this compound
Note: This table is illustrative of the typical absorption regions for the functional groups present in the molecule.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| N-H (Indazole) | Stretching | 3100 - 3300 (broad) |
| C-H (Aromatic) | Stretching | 3000 - 3100 |
| C-H (Methyl) | Stretching | 2850 - 3000 |
| C=C / C=N (Ring) | Stretching | 1450 - 1650 |
| C-Br | Stretching | 500 - 650 |
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. For this compound (C₈H₇BrN₂), high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula by providing a highly accurate mass measurement. The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of the bromine atom, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).
Interactive Data Table: Predicted Mass Spectrometry Data for this compound
| Ion / Adduct | Molecular Formula | Calculated Mass-to-Charge Ratio (m/z) |
| [M(⁷⁹Br)]⁺ | C₈H₇⁷⁹BrN₂ | ~210.98 |
| [M(⁸¹Br)]⁺ | C₈H₇⁸¹BrN₂ | ~212.98 |
| [M(⁷⁹Br)+H]⁺ | C₈H₈⁷⁹BrN₂ | ~211.99 |
| [M(⁸¹Br)+H]⁺ | C₈H₈⁸¹BrN₂ | ~213.99 |
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of structure by mapping electron density, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision. For this compound, obtaining a suitable single crystal would allow for the absolute confirmation of its constitution and stereochemistry.
Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This includes the study of intermolecular forces such as hydrogen bonding, halogen bonding (involving the bromine atom), and π–π stacking interactions. In indazole derivatives, the N-H group is a potent hydrogen bond donor, and the nitrogen atoms of the pyrazole ring are hydrogen bond acceptors. These interactions often lead to the formation of well-defined supramolecular structures, such as chains, sheets, or more complex three-dimensional networks. Analysis of the crystal packing of this compound could reveal, for example, hydrogen-bonded chains that might further assemble into helical or other ordered patterns.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the separation, purification, and analytical assessment of chemical compounds.
Column Chromatography: This is a primary technique for purifying synthetic compounds. In the synthesis of this compound, the crude product would typically be purified by passing it through a column packed with a stationary phase like silica (B1680970) gel. An appropriate solvent system (eluent), often a mixture of a nonpolar solvent (like hexane (B92381) or cyclohexane) and a more polar solvent (like ethyl acetate), is used to move the compound through the column. chemicalbook.com Different components of the crude mixture travel at different rates, allowing for the isolation of the pure indazole derivative. chemicalbook.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful analytical technique used to determine the purity of a compound and to quantify its presence in a mixture. A small amount of the sample is injected into a column with a specialized stationary phase, and a high-pressure liquid eluent is pumped through. A detector measures the components as they exit the column. For this compound, HPLC would be used to verify the purity of the final product, with a pure sample ideally showing a single sharp peak in the chromatogram.
Advanced Research Applications and Future Directions for 4 Bromo 6 Methyl 1h Indazole
Potential in Material Science and Optoelectronic Materials
Indazole derivatives are being explored for their applications in material science, particularly in the field of organic electronics. mdpi.com The aromatic nature of the indazole ring system, coupled with the potential for functionalization, makes these compounds promising candidates for various electronic and optoelectronic devices. While specific studies on 4-Bromo-6-methyl-1H-indazole in this context are limited, the known properties of similar heterocyclic compounds, such as imidazole (B134444) and carbazole (B46965) derivatives, suggest potential avenues of exploration. mdpi.comresearchgate.net
The introduction of bromine and methyl groups to the indazole core in this compound can influence its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. These properties are critical for applications in organic light-emitting diodes (OLEDs), where indazole-containing compounds could potentially serve as host materials or emitters. mdpi.comnih.gov The bromine atom, in particular, may facilitate intersystem crossing, a phenomenon that can be harnessed in the design of phosphorescent OLEDs. rsc.org
Future research in this area would likely involve the synthesis and characterization of this compound and its derivatives to evaluate their photophysical properties, thermal stability, and charge transport characteristics. Such studies would elucidate their suitability for incorporation into organic electronic devices.
Table 1: Potential Optoelectronic Applications of Indazole Derivatives
| Application Area | Potential Role of Indazole Derivatives | Key Properties to Investigate for this compound |
| Organic Light-Emitting Diodes (OLEDs) | Host materials, Emitters (fluorescent or phosphorescent) | Photoluminescence quantum yield, Triplet energy level, Thermal stability, Charge carrier mobility |
| Organic Photovoltaics (OPVs) | Donor or acceptor materials | HOMO/LUMO energy levels, Absorption spectrum, Charge carrier mobility |
| Organic Field-Effect Transistors (OFETs) | Active semiconductor layer | Charge carrier mobility, On/off ratio, Air stability |
Exploration of Novel Therapeutic Targets for Indazole Derivatives
Indazole derivatives are well-established as pharmacologically active compounds with a broad spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial effects. nih.govnih.gov These activities stem from their ability to interact with a variety of biological targets, such as protein kinases, which are crucial regulators of cellular processes. nih.gov The specific substitution pattern of this compound, featuring a bromine atom and a methyl group, can significantly influence its binding affinity and selectivity for different therapeutic targets.
The exploration of novel therapeutic targets for indazole derivatives is an active area of research. For instance, certain indazole-based compounds have been investigated as inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1) and polo-like kinase 4 (PLK4), which are implicated in cancer and other diseases. nih.govnih.gov The unique electronic and steric properties conferred by the bromo and methyl substituents on the this compound scaffold could lead to interactions with novel or underexplored biological targets.
Future research will likely involve high-throughput screening of this compound against a wide range of biological targets to identify novel therapeutic opportunities. This could be followed by structure-activity relationship (SAR) studies to optimize its potency and selectivity for the identified targets. myskinrecipes.com
Table 2: Selected Therapeutic Targets of Indazole Derivatives
| Therapeutic Target | Disease Area | Example Indazole-Based Drug/Candidate |
| VEGFR, PDGFR, c-Kit | Cancer | Pazopanib nih.gov |
| PARP | Cancer | Niraparib nih.gov |
| 5-HT3 Receptor | Nausea and Vomiting | Granisetron austinpublishinggroup.com |
| Epidermal Growth Factor Receptor (EGFR) | Cancer | nih.gov |
| Serotonin (B10506) 4 Receptor (5-HT4R) | Neurological Disorders | drugbank.comacs.org |
Development of New Synthetic Methodologies for Enhanced Efficiency and Selectivity
The synthesis of substituted indazoles is a cornerstone of their development for various applications. A number of synthetic routes to the indazole core have been established, often involving cyclization reactions of appropriately substituted phenylhydrazines or other precursors. benthamdirect.comresearchgate.net The development of new synthetic methodologies that offer enhanced efficiency, selectivity, and functional group tolerance is a continuous effort in organic chemistry.
For this compound, synthetic strategies would likely start from a correspondingly substituted aniline (B41778) or benzaldehyde (B42025) derivative. google.comgoogle.com Modern synthetic methods, such as transition metal-catalyzed cross-coupling reactions, could be employed to introduce the bromo and methyl groups with high regioselectivity. semanticscholar.orgchim.it Furthermore, green chemistry approaches, utilizing more environmentally benign reagents and solvents, are becoming increasingly important in the synthesis of pharmaceutical intermediates. benthamdirect.com
Future research in this area will focus on developing novel, step-economical, and scalable synthetic routes to this compound and its derivatives. This will be crucial for facilitating its further investigation and potential commercialization.
Investigation of Synergistic Effects with Other Therapeutic Agents
Combination therapy, where two or more drugs are used together, is a common strategy in the treatment of complex diseases like cancer. nih.gov This approach can lead to synergistic effects, where the combined therapeutic effect is greater than the sum of the effects of the individual drugs. Indazole derivatives, with their diverse mechanisms of action, are promising candidates for use in combination therapies.
While specific studies on the synergistic effects of this compound are yet to be conducted, the known anticancer properties of other indazole derivatives suggest that it could be a valuable component in combination regimens. researchgate.netwum.edu.pl For example, an indazole-based kinase inhibitor could be combined with a traditional cytotoxic agent or an immunotherapy drug to enhance tumor cell killing and overcome drug resistance.
Future investigations should explore the synergistic effects of this compound with a range of other therapeutic agents in preclinical models of various diseases. These studies would aim to identify optimal drug combinations and dosing schedules to maximize therapeutic efficacy while minimizing toxicity.
Addressing Challenges in Drug Resistance through Indazole-Based Compounds
Drug resistance is a major obstacle in the treatment of many diseases, particularly cancer and infectious diseases. nih.gov The development of new drugs that can overcome existing resistance mechanisms is a critical area of research. Indazole derivatives have shown promise in this regard, with some compounds demonstrating activity against drug-resistant cancer cell lines. nih.gov
The structural features of this compound could potentially enable it to overcome certain drug resistance mechanisms. For example, it might bind to its target protein in a way that is not affected by the mutations that confer resistance to other drugs. nih.gov Additionally, the bromine atom could be exploited for the development of covalent inhibitors, which form a permanent bond with their target and can be particularly effective against drug-resistant targets.
Future research should focus on evaluating the activity of this compound in drug-resistant models and elucidating its mechanism of action in overcoming resistance. This could lead to the development of new therapeutic strategies for patients who have failed to respond to existing treatments.
Long-Term Toxicological and Preclinical Studies
Before any new compound can be considered for clinical use, it must undergo rigorous toxicological and preclinical studies to assess its safety profile. nih.gov These studies are essential for identifying potential adverse effects and determining a safe dosage range for human administration.
For this compound, long-term toxicological studies in animal models will be necessary to evaluate its potential effects on various organs and systems. nih.gov These studies will assess parameters such as chronic toxicity, carcinogenicity, and reproductive toxicity. The presence of a bromine atom in the molecule will require careful evaluation, as some halogenated organic compounds can have toxic effects. nih.gov
The data from these preclinical studies will be crucial for determining the risk-benefit profile of this compound and for deciding whether it can proceed to clinical trials in humans. A thorough understanding of its safety profile is paramount for its potential development as a therapeutic agent.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-Bromo-6-methyl-1H-indazole, and how can reaction conditions be systematically optimized?
- Methodology : The synthesis of brominated indazoles often involves nucleophilic substitution or transition-metal-catalyzed reactions. For example, refluxing intermediates in methanol with acetic acid under controlled heating (e.g., 9 hours at 80°C) can improve yield and purity, as demonstrated in analogous bromoindazole syntheses . Optimization should include solvent selection (polar aprotic vs. protic), catalyst screening (e.g., Pd for cross-coupling), and monitoring via TLC/HPLC. Purification via recrystallization (ethanol/water systems) is recommended to isolate high-purity crystals .
Q. How can the crystal structure of this compound be determined, and what software tools are essential for refinement?
- Methodology : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Use SHELXTL (for data processing) and SHELXL (for refinement) to solve the structure . Preprocessing with WinGX provides a graphical interface for data integration and space group determination . For visualization, ORTEP-3 generates thermal ellipsoid plots to assess atomic displacement parameters . Ensure data resolution <1.0 Å and R-factor convergence below 5% for reliable results .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore the pharmacological potential of this compound derivatives?
- Methodology : Introduce substituents at the indazole core (e.g., aryl groups at N1 or C3) to modulate electronic and steric effects. Use molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases or GPCRs). Validate via in vitro assays (e.g., enzyme inhibition or cell viability tests). Comparative analysis with analogs like 6-Bromo-1H-indazol-4-amine can highlight critical functional groups .
Q. What strategies resolve contradictions in crystallographic data, such as discrepancies in bond lengths or angles for brominated indazoles?
- Methodology : Apply Cremer-Pople puckering parameters to quantify non-planar distortions in the indazole ring . Use SHELXL's restraints (e.g., DFIX, FLAT) to refine problematic geometries. Cross-validate with DFT calculations (e.g., Gaussian09) to compare experimental vs. theoretical bond metrics. Contradictions may arise from thermal motion or disorder—address via low-temperature data collection or twinning corrections .
Q. How does the conformational flexibility of this compound influence its reactivity in cross-coupling reactions?
- Methodology : Analyze puckering amplitudes (e.g., q₂, q₃) using Cremer-Pole coordinates to quantify ring distortion . Correlate with Suzuki-Miyaura coupling efficiency: planar conformations may enhance Pd-catalyst accessibility. Test under varying conditions (e.g., microwave vs. conventional heating) to assess kinetic vs. thermodynamic control .
Q. What are the best practices for comparative studies between this compound and its structural analogs (e.g., 6-Bromo-1H-indazole or 4-Bromoindole)?
- Methodology : Perform systematic crystallographic and spectroscopic comparisons. Use Hirshfeld surface analysis (CrystalExplorer) to evaluate intermolecular interactions (e.g., Br⋯π vs. methyl-π contacts) . Pair with computational studies (MD simulations) to assess solubility and bioavailability differences. Note that bromine's electronegativity may alter π-stacking vs. hydrogen-bonding propensities .
Data Analysis & Validation
Q. How should researchers handle conflicting spectroscopic data (e.g., NMR shifts) for this compound derivatives?
- Methodology : Reconcile discrepancies by verifying solvent effects (DMSO vs. CDCl₃) and concentration dependencies. Use 2D NMR (HSQC, HMBC) to confirm connectivity. Cross-reference with calculated NMR shifts (GIAO method in Gaussian) . For ambiguous peaks, consider dynamic effects (e.g., rotamers) and acquire variable-temperature NMR .
Q. What quality control metrics are critical for ensuring reproducibility in synthetic batches?
- Methodology : Enforce strict purity thresholds (>98% via HPLC) and elemental analysis (C, H, N within ±0.4% of theoretical values) . Use DSC (differential scanning calorimetry) to confirm melting points and detect polymorphs. Batch-to-batch consistency can be validated via PXRD to ensure identical crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
